((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid
Overview
Description
((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid: is a chiral compound with a pyrrolidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid typically involves the reaction of pyrrolidine with formaldehyde and a suitable acid catalyst. The reaction conditions often include a controlled temperature and pH to ensure the desired stereochemistry is achieved.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize yield and purity while minimizing by-products.
Chemical Reactions Analysis
Types of Reactions: ((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxymethyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Conditions for substitution reactions may include the use of strong acids or bases to facilitate the reaction.
Major Products Formed:
Oxidation: The major product is a carboxylic acid derivative.
Reduction: The major products are various reduced forms of the original compound.
Substitution: The major products depend on the substituent introduced during the reaction.
Scientific Research Applications
Chemistry: ((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid is used as a building block in organic synthesis. It is valuable for creating complex molecules with specific stereochemistry.
Biology: In biological research, this compound is used to study enzyme interactions and metabolic pathways. Its chiral nature makes it useful for investigating stereospecific processes.
Medicine: this compound has potential applications in drug development. It can be used to synthesize pharmaceutical compounds with specific therapeutic effects.
Industry: In the industrial sector, this compound is used in the production of polymers and other materials. Its unique structure allows for the creation of materials with specific properties.
Mechanism of Action
The mechanism of action of ((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions, influencing the compound’s activity. The pyrrolidine ring structure provides stability and specificity in these interactions.
Comparison with Similar Compounds
Meldrum’s Acid: Known for its reactivity and use in organic synthesis.
Pyrrolidine Derivatives: Various derivatives with different functional groups and applications.
Uniqueness: ((S)-2-Hydroxymethyl-pyrrolidin-1-yl)-acetic acid is unique due to its specific stereochemistry and functional groups. This uniqueness allows it to be used in specialized applications where other compounds may not be suitable.
Conclusion
This compound is a versatile compound with a wide range of applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool for researchers and industrial chemists alike.
Properties
IUPAC Name |
2-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3/c9-5-6-2-1-3-8(6)4-7(10)11/h6,9H,1-5H2,(H,10,11)/t6-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVXBPBNYIMTTB-LURJTMIESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CC(=O)O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CC(=O)O)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001241588 | |
Record name | (2S)-2-(Hydroxymethyl)-1-pyrrolidineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001241588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
258530-58-4 | |
Record name | (2S)-2-(Hydroxymethyl)-1-pyrrolidineacetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=258530-58-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (2S)-2-(Hydroxymethyl)-1-pyrrolidineacetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001241588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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